molecular formula C18H13BrN2O2 B3060444 (E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid CAS No. 372107-21-6

(E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid

Cat. No. B3060444
CAS RN: 372107-21-6
M. Wt: 369.2 g/mol
InChI Key: FBNQKHVGOCSWNA-UHFFFAOYSA-N
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Description

“(E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also has a bromophenyl group, a phenyl group, and an acrylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromophenyl group, a phenyl group, and an acrylic acid group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the bromophenyl group, the phenyl group, and the acrylic acid group. The bromine atom is a good leaving group, and the acrylic acid group can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom and the acrylic acid group would likely make the compound relatively polar .

Scientific Research Applications

Antihyperglycemic Activity

One study reports on the antihyperglycemic activity of novel pyrazole derivatives in diabetic rats. These compounds, related to the core structure of interest, were tested for their ability to lower blood glucose levels, indicating potential applications in diabetes management (Kattimani et al., 2019).

Antinociceptive Effects

Another study explores the antinociceptive effects of a pyrazolyl-thiazole derivative in mice, suggesting the compound's potential in pain management. This research underscores the compound's efficacy in reducing pain without affecting motor functions, hinting at the therapeutic possibilities for similar structures (Prokopp et al., 2006).

Xanthine Oxidoreductase Inhibition

Research on Y-700, a compound structurally related to the one of interest, demonstrates its potent inhibition of xanthine oxidoreductase, which is significant for managing conditions like hyperuricemia. This study provides insights into the compound's pharmacokinetics and efficacy, offering a basis for further exploration in related compounds (Fukunari et al., 2004).

Antioxidant and Enzyme Inhibition

A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives showcases their antioxidant properties and inhibition of 15-lipoxygenase, an enzyme involved in inflammatory processes. This research highlights the potential therapeutic applications of these compounds in treating oxidative stress-related diseases (Ali et al., 2020).

Colon Cancer Prevention

Investigations into Y-700's effects on colon cancer development in mice reveal its potential as a preventive agent against colon tumorigenesis. This finding opens new avenues for using related compounds in cancer prevention strategies (Hashimoto et al., 2005).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in materials science, medicinal chemistry, or other areas .

properties

IUPAC Name

(E)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-15-6-4-5-13(11-15)18-14(9-10-17(22)23)12-21(20-18)16-7-2-1-3-8-16/h1-12H,(H,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNQKHVGOCSWNA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
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